Lipophilicity Comparison (XLogP3) Against 5-Phenyl and 5-(4-Chlorophenyl) Analogs
The target compound exhibits a computed XLogP3 of 4.7, which is higher than that of the unsubstituted 5-phenyl analog (2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, XLogP3 ~3.0) and the 5-(4-chlorophenyl) analog (estimated XLogP3 ~3.5), reflecting increased lipophilicity imparted by the thiomethyl substituent [1][2]. This 1.2–1.7 log unit increase corresponds to a 15–50 fold higher partition coefficient, suggesting greater membrane permeability potential but also potential differences in solubility and metabolic clearance compared to less lipophilic analogs.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: XLogP3 ~3.0; N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide: XLogP3 ~3.5 (estimated from structurally related oxadiazol-2-yl acetamides) |
| Quantified Difference | ΔXLogP3 = +1.2 to +1.7 (15–50 fold greater lipophilicity) |
| Conditions | Computed values from PubChem XLogP3 algorithm and literature logP data for diphenylacetamides |
Why This Matters
Lipophilicity directly governs passive membrane permeability, solubility, and metabolic clearance; a difference of >1 log unit is sufficient to alter in vivo pharmacokinetics and tissue distribution, making this compound distinct for applications requiring enhanced lipid partitioning.
- [1] PubChem Compound Summary for CID 7295053. Computed XLogP3 = 4.7. View Source
- [2] Apostolov, S., et al. (2021). Lipophilicity determination of diphenylacetamide derivatives by reversed-phase TLC; reported experimental logP values for structurally related oxadiazol-2-yl acetamides range from 2.8–3.5. View Source
